3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-3-ylpropanamide
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Description
Pyrazolo[1,5-a]pyrimidines are a family of compounds that have been identified as strategic compounds for optical applications due to several key characteristics . They have simpler and greener synthetic methodology and tunable photophysical properties . They are also the basis for a class of sedative and anxiolytic drugs .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines can be synthesized through various methods . One such method involves the oxidative [3+2]cycloaddition of 2-substituted ethynylphosphonates with in situ generated pyridinium-N-imines .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is complex and can vary based on the specific compound. The core structure consists of a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The properties can be adjusted by modifying the electron-donating groups (EDGs) at position 7 on the fused ring .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary based on the specific compound. They generally have good solubility and can exhibit fluorescence .Future Directions
properties
IUPAC Name |
3-ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-2-19(17,18)8-6-12(16)14-10-9-13-15-7-4-3-5-11(10)15/h2-5,7,9H,1,6,8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFECHFJDNLWDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCC(=O)NC1=C2C=CC=CN2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-3-ylpropanamide |
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